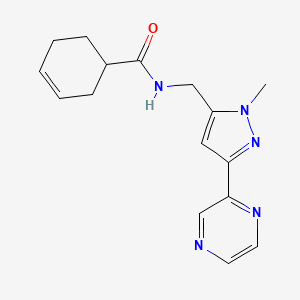

![molecular formula C17H13N3O2 B2882828 4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid CAS No. 1429618-03-0](/img/structure/B2882828.png)

4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

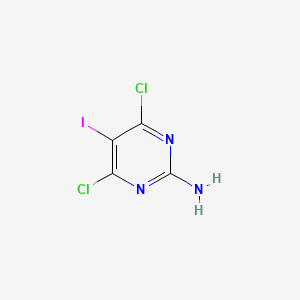

“4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid” is a chemical compound with the CAS Number: 1429618-03-0 . It has a molecular weight of 291.31 . This compound is also known as EZM 4028.

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidin-6-yl group attached to an ethynyl group, which is further connected to a 4-ethyl-3-benzoic acid group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.31 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Fluorescent Molecules for Studying Intracellular Processes

The pyrazolo[1,5-a]pyrimidines (PPs) family, which includes the compound , has been identified as strategic compounds for optical applications . These fluorescent molecules are crucial tools for studying the dynamics of intracellular processes .

Chemosensors

The unique properties of PPs make them suitable for use as chemosensors . Their heteroatoms (B, N, O or S) make them potential chelating agents for ions .

Organic Materials Progress

PPs have been used to track the progress of organic materials . Their tunable photophysical properties make them ideal for this application .

Antitumor Scaffold

PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Enzymatic Inhibitory Activity

PPs have been found to have significant enzymatic inhibitory activity . This makes them a potential candidate for the development of new drugs .

Discoidin Domain Receptor 1 (DDR1) Inhibitors

Some PPs, including the compound , have been identified as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors . DDR1 is a receptor tyrosine kinase that interacts with collagen, a major component of the extracellular matrix, and has been implicated in various human diseases, including cancer .

Inducing Cell Cycle Arrest and Apoptosis in Cancer Cells

Certain PPs have been found to induce cell cycle arrest and apoptosis in both breast and cervical cancer cells . This makes them a promising avenue for cancer treatment .

In Vitro Cytotoxic Activity

The newly synthesized PPs have been evaluated for their in vitro cytotoxic activity against human breast cell line (MCF7) using doxorubicin as the reference drug . This suggests their potential use in breast cancer treatment .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that is involved in cell communication and has been identified as a potential molecular target for new anticancer drug discovery .

Mode of Action

The compound interacts with DDR1 by inhibiting its enzymatic activity . This interaction results in the suppression of the kinase activities of DDR1, leading to a decrease in the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of DDR1 by 4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid affects several biochemical pathways. These include the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . The compound’s action on these pathways can lead to the suppression of tumor cell growth and the promotion of cell death .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound possesses good PK profiles, with oral bioavailabilities of 67.4% and 56.2% . This indicates that the compound is well-absorbed and can reach therapeutic concentrations in the body .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are primarily due to the compound’s ability to inhibit DDR1 and disrupt the associated signaling pathways .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions . It is recommended to store the compound in a refrigerator to maintain its stability . Furthermore, the compound’s action can also be influenced by the physiological environment within the body, such as pH and the presence of other molecules .

Propriétés

IUPAC Name |

4-ethyl-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c1-2-13-5-6-15(17(21)22)9-14(13)4-3-12-10-18-16-7-8-19-20(16)11-12/h5-11H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTLNQGKEBHGPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)C#CC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

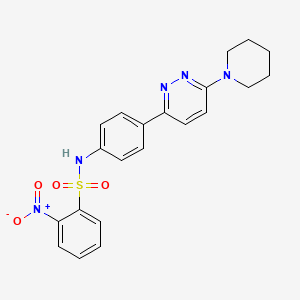

![N-{2-[6-(benzylthio)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B2882745.png)

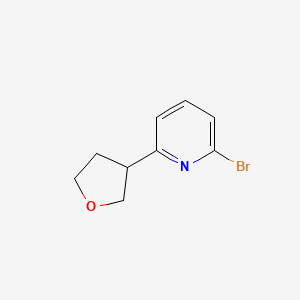

![4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide](/img/structure/B2882749.png)

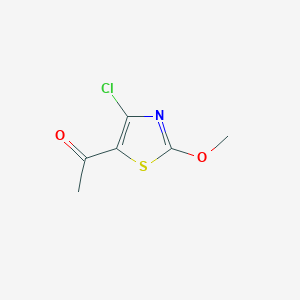

![N-[3-(1-Methyltriazol-4-yl)phenyl]prop-2-enamide](/img/structure/B2882751.png)

![4-(6-(3,5-Dimethyl-1H-pyrazol-1-YL)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-YL)phenyl methyl ether](/img/structure/B2882752.png)

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2882756.png)